molecular formula C9H12O2 B8658593 2,4-Heptadiyn-1-ol, 6-methoxy-6-methyl- CAS No. 60214-11-1

2,4-Heptadiyn-1-ol, 6-methoxy-6-methyl-

Cat. No.: B8658593
CAS No.: 60214-11-1
M. Wt: 152.19 g/mol
InChI Key: MOIUWGZCJWCQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Heptadiyn-1-ol, 6-methoxy-6-methyl- is an alkyne-containing alcohol with a heptane backbone featuring two triple bonds at the 2,4-positions, a methoxy group, and a methyl group at the 6-position. The methoxy and methyl substituents likely influence its polarity, solubility, and metabolic stability. Similar compounds, such as those with alkynol and methoxy-phenyl groups, exhibit applications in pharmaceuticals and organic synthesis (e.g., adrenoceptor-binding indole derivatives in and trifunctional fatty acids in ) .

Properties

CAS No.

60214-11-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-methoxy-6-methylhepta-2,4-diyn-1-ol

InChI

InChI=1S/C9H12O2/c1-9(2,11-3)7-5-4-6-8-10/h10H,8H2,1-3H3

InChI Key

MOIUWGZCJWCQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#CCO)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Functional Groups Key Features Hazards (If Available)
2,4-Heptadiyn-1-ol, 6-methoxy-6-methyl- C₉H₁₂O₂ Diyne, alcohol, methoxy, methyl Conjugated triple bonds, branched Likely similar to alkynols (H302, H315)
5-Hexyn-1-ol, 6-(4-methoxyphenyl)- C₁₃H₁₆O₂ Alkyne, alcohol, methoxyphenyl Aromatic substitution, shorter chain H302 (oral toxicity), H315 (skin irritation)
1-[(4-Methoxyphenyl)methoxy]pentadec-6-yn-5-ol C₂₃H₃₄O₃ Alkyne, ether, methoxyphenyl Long alkyl chain, ether linkage Not specified in evidence
6-Methoxy-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylheptan-2-ol C₁₉H₂₇NO₄ Oxazole, alcohol, methoxy Heterocyclic ring, steric hindrance No direct data

Physicochemical Properties

  • Polarity and Solubility: The methoxy group enhances hydrophilicity compared to non-substituted alkynols. For example, 5-Hexyn-1-ol derivatives with methoxyphenyl groups may exhibit moderate water solubility, while longer chains (e.g., pentadec-6-yn-5-ol) are more lipophilic .
  • Stability : Conjugated diynes are prone to polymerization under heat or light. Methoxy groups may reduce reactivity compared to hydroxyl-rich analogs .

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